2,3-Dihydrothiophene-3-ol 1,1-dioxide
Overview
Description
2,3-Dihydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound that is part of the dihydrothiophene dioxide family. This family of compounds is known for its diverse chemical reactivity and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related dihydrothiophene dioxides has been explored through various methods. For instance, the quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide is achieved using zinc-induced 1,4-debromination, which can be facilitated by conventional heating, microwave, or ultrasonic irradiation . Another approach involves the palladium-catalyzed cross-coupling of thienylstannanes with thienylbromides to synthesize polyhydroxyl oligothiophenes . Additionally, the synthesis of 2-hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide from thiophene-2-carboxylic acid through a series of reactions including Birch reduction and oxidation with Oxone is reported .
Molecular Structure Analysis
The structural, vibrational, and electronic properties of dihydrothiophene dioxides have been studied using spectroscopic techniques and density functional theory (DFT) methods. The geometry of these compounds has been optimized, and molecular electrostatic potential surfaces have been constructed to understand their electronic properties . The re-determined crystal structure of a related compound, 2-hydroxyimino-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, has been analyzed by single-crystal X-ray diffraction, providing insights into its molecular conformation .
Chemical Reactions Analysis
Dihydrothiophene dioxides undergo various chemical reactions, including [4+2] cycloadditions, which can lead to the formation of Diels–Alder cycloadducts with dienophiles such as DMAD and C60 . The alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide can lead to regioselective formation of dialkyl- and dispiro analogues . Additionally, the thermal decomposition of dihydrothiophen 1,1-dioxides to yield butadiene and SO2 has been studied, with rates influenced by substituents on the thiophene ring . Reactions with sulfur and nitrogen nucleophiles have also been explored, resulting in the formation of vinyl sulfides, thioacetals, and enaminones .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrothiophene dioxides are influenced by their molecular structure and substituents. For example, the presence of hydroxyl groups can lead to hydrogen-bonding interactions, which can affect the solid-state conformation and properties of the compounds . The reactivity of these compounds in various chemical reactions, such as the intramolecular Diels-Alder reaction, is also a significant aspect of their chemical properties .
Scientific Research Applications
Structural and Electronic Properties
- Substituent Influence on Structural and Vibrational Properties : The structural and vibrational properties of compounds like 2,5-dihydrothiophene-1,1-dioxide have been investigated using spectroscopic and theoretical quantum chemical studies. This research, employing techniques like FTIR and FT-Raman spectral techniques, helps understand the geometric, electronic, and reactive sites of such compounds (Arjunan et al., 2015).
Synthesis and Chemical Properties
- Synthesis and Properties of Cyclic β-Keto Sulfones : Research has focused on the synthesis and properties of dihydrothiophen-3(2H)-one 1,1-dioxide, exploring their structural fragments and functional groups. This includes understanding carbonyl, active methylene, and sulfonyl groups (Shyshkina et al., 2011).
- Modified Synthesis and Structural Features : Modified synthesis procedures for compounds like 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides have been explored. These studies contribute to the development of new substrates for pharmaceutical and chemical applications (Savelev et al., 2021).
Asymmetric Hydrogenation
- Ir/BiphPHOX-Catalyzed Asymmetric Hydrogenation : There's research on efficient asymmetric hydrogenation of compounds like 3-substituted 2,5-dihydrothiophene 1,1-dioxides, which is crucial for the production of chiral compounds with potential applications in pharmaceuticals (Meng et al., 2017).
Cycloadditions and Chemical Reactions
- Quantitative Preparation for Cycloadditions : Research on the quantitative preparation of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide for [4+2] cycloadditions with dienophiles like DMAD and [60]fullerene has been conducted. These studies contribute to understanding chemical synthesis and reaction mechanisms (Markoulides et al., 2012).
- Michael Additions of Nucleophiles : Studies on the reactions of compounds like 3,4-di-t-butyl-1-[(p-tolyl)sulfonylimino]-1,1-dihydrothiophene with various nucleophiles have been important for understanding organic synthesis and reaction pathways (Otani et al., 2000).
Safety and Hazards
Future Directions
The structures of the isomeric 2,5-dihydrothiophene 1,1-dioxide and 2,3-dihydrothiophene 1,1-dioxide have been determined and show perfectly planar rings with the expected bond lengths and angles . In contrast, the halogenated derivatives 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide both show twisted conformations . The degree of planarity is compared with that in the structures of comparable 5-membered ring cyclic sulfones .
properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUCEAIWUTYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977707 | |
Record name | 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6211-59-2 | |
Record name | Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6211-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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